molecular formula C21H19NO2 B11110217 N-phenethyl-4-phenoxybenzamide

N-phenethyl-4-phenoxybenzamide

Cat. No.: B11110217
M. Wt: 317.4 g/mol
InChI Key: ZUDWCBNBXXVGFY-UHFFFAOYSA-N
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Description

N-phenethyl-4-phenoxybenzamide is an organic compound with the molecular formula C21H19NO2 It is a benzamide derivative characterized by the presence of phenethyl and phenoxy groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-4-phenoxybenzamide typically involves the condensation of 4-phenoxybenzoic acid with phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-phenethyl-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) chloride (FeCl3).

Major Products:

Mechanism of Action

The mechanism of action of N-phenethyl-4-phenoxybenzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits the aggregation of amyloid-beta (Aβ42) peptides by binding to the peptide and preventing its self-assembly into neurotoxic forms. This inhibition is achieved through the formation of stable complexes with the peptide, thereby reducing its cytotoxicity and mitigating neurodegeneration .

Comparison with Similar Compounds

N-phenethyl-4-phenoxybenzamide can be compared with other benzamide derivatives such as N-benzylbenzamide and N-benzyloxybenzamide. While all these compounds share a common benzamide core, their unique substituents confer distinct properties and applications:

The uniqueness of this compound lies in its dual functionality, combining the properties of phenethyl and phenoxy groups, which enhances its versatility in various applications .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

4-phenoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C21H19NO2/c23-21(22-16-15-17-7-3-1-4-8-17)18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,22,23)

InChI Key

ZUDWCBNBXXVGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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